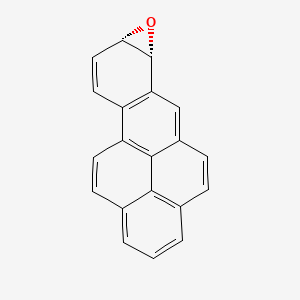
6-Chloro-5-methylhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-methylhexanal is an organic compound belonging to the class of aldehydes. It is characterized by the presence of a chlorine atom and a methyl group attached to a hexanal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylhexanal can be achieved through several methods. One common approach involves the chlorination of 5-methylhexanal. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. This reagent is known for its ability to selectively chlorinate aliphatic compounds at specific positions, making it suitable for the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-methylhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products Formed
Oxidation: 6-Chloro-5-methylhexanoic acid
Reduction: 6-Chloro-5-methylhexanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
6-Chloro-5-methylhexanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of aldehydes and chlorinated compounds on biological systems.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. It may have potential as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-methylhexanal is primarily determined by its functional groups. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to various chemical transformations. The chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-5-methylhexanal: Similar structure but with the chlorine atom at a different position.
6-Bromo-5-methylhexanal: Similar structure with a bromine atom instead of chlorine.
6-Chloro-5-methylheptanal: Similar structure with an additional carbon atom in the chain.
Uniqueness
6-Chloro-5-methylhexanal is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and chemical properties. This unique structure allows for selective reactions that may not be possible with other similar compounds.
Propiedades
Número CAS |
65885-31-6 |
|---|---|
Fórmula molecular |
C7H13ClO |
Peso molecular |
148.63 g/mol |
Nombre IUPAC |
6-chloro-5-methylhexanal |
InChI |
InChI=1S/C7H13ClO/c1-7(6-8)4-2-3-5-9/h5,7H,2-4,6H2,1H3 |
Clave InChI |
XFPNFGARFIACSM-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)






![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)




